molecular formula C11H11NO3 B186798 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one CAS No. 103989-12-4

3-(4-Acetylphenyl)-1,3-oxazolidin-2-one

Cat. No.: B186798
CAS No.: 103989-12-4
M. Wt: 205.21 g/mol
InChI Key: NKYZULHJSPVQDR-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-acetylphenyl isocyanate with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the oxazolidinone ring. The process can be summarized as follows:

    Starting Materials: 4-acetylphenyl isocyanate and ethylene oxide.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.

    Product Isolation: The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxazolidinone derivatives with modified functional groups, which can be tailored for specific applications.

Scientific Research Applications

3-(4-Acetylphenyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The acetyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-1,3-oxazolidin-2-one: Similar structure with a bromine atom instead of an acetyl group.

    3-(4-Methylphenyl)-1,3-oxazolidin-2-one: Contains a methyl group instead of an acetyl group.

    3-(4-Nitrophenyl)-1,3-oxazolidin-2-one: Features a nitro group in place of the acetyl group.

Uniqueness

The presence of the 4-acetylphenyl group in 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-acetylphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(13)9-2-4-10(5-3-9)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYZULHJSPVQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365270
Record name 3-(4-acetylphenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103989-12-4
Record name 3-(4-acetylphenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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